N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps. One common method includes the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide . This reaction is efficient and can be carried out in a single step with satisfactory yields.
Industrial Production Methods
the principles of green chemistry, such as the use of water as a solvent and the avoidance of hazardous chemicals, are likely to be applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with heat shock proteins, which play a crucial role in cellular stress responses . This interaction can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and heterocyclic elements makes it a versatile compound for various applications .
Biological Activity
N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzopyran core, suggests various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data from scientific studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A benzopyran ring system
- An acetylphenyl substituent
- A carboxamide functional group
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (breast) | 5.2 - 22.2 |
HEK-293 (normal) | 102.4 - 293.2 |
These findings indicate a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells .
The mechanism underlying the anticancer activity involves the compound's interaction with specific molecular targets. It is believed to inhibit enzymes associated with cell proliferation and induce apoptosis in cancer cells. For example, at a concentration of 5 μM, it was shown to induce apoptosis in MDA-MB-231 cells by approximately 50.8% .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Studies indicated that this compound could inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications on the benzopyran ring can significantly impact biological activity. For instance:
- Substituents at the 5/6/7 positions can enhance or diminish activity.
- The presence of electron-donating groups generally correlates with increased antiproliferative activity compared to electron-withdrawing groups .
Study 1: Antiproliferative Effects
A study conducted on various benzopyran derivatives, including this compound, found that certain analogs exhibited significant antiproliferative effects against multiple cancer cell lines, including high inhibition percentages against CCRF-CEM cells .
Study 2: Stability and Kinase Inhibition
Another investigation assessed the stability of the compound in human serum and its potential as a kinase inhibitor. Although it showed some degradation over time, it did not exhibit significant kinase inhibitory activity, indicating that further modifications may be necessary for enhancing its therapeutic profile .
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(21)13-7-9-15(10-8-13)20-18(23)19(2)11-14-5-3-4-6-16(14)17(22)24-19/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMSXAVEZBGKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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